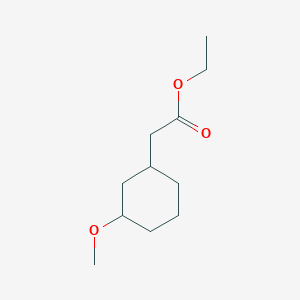

Ethyl 2-(3-methoxycyclohexyl)acetate

Description

Ethyl 2-(3-methoxycyclohexyl)acetate is an ester derivative featuring a cyclohexyl ring substituted with a methoxy group at the 3-position and an acetoxyethyl side chain. For instance, mthis compound (CAS 1114554-12-9) is commercially available, suggesting industrial relevance . Ethyl derivatives like ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (CAS 939760-85-7) highlight the versatility of this scaffold in drug discovery .

Properties

IUPAC Name |

ethyl 2-(3-methoxycyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGQPIICZWXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with an alkoxide.

Esterification: Another common method is the esterification of 3-methoxycyclohexylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(3-methoxycyclohexyl)acetate often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-(3-methoxycyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: 3-methoxycyclohexylacetic acid.

Reduction: 3-methoxycyclohexylmethanol.

Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(3-methoxycyclohexyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It can be used as a model compound to understand ester hydrolysis and metabolism.

Medicine: Although not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the fragrance industry, this compound is used to create perfumes and scented products due to its pleasant odor. It is also used in the production of flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxycyclohexyl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexyl Esters with Varied Substituents

Ethyl 2-(4-Oxocyclohexyl)acetate (CAS 58012-34-3)

- Structure : Differs by replacing the 3-methoxy group with a 4-ketone.

- Properties : Higher polarity due to the ketone, likely affecting solubility and reactivity. Available commercially (TCI Chemicals) .

- Synthesis: Prepared via methods analogous to cyclohexenone derivatives, such as Michael addition or oxidation of thioethers .

Methyl 2-(2-Oxocyclohexyl)acetate (CAS 13672-64-5)

- Structure : Contains a 2-ketone on the cyclohexyl ring.

- Conformation : Cyclohexene rings in similar compounds adopt sofa conformations stabilized by hydrogen bonding (e.g., C–H⋯O interactions) .

Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate

Esters with Aromatic or Heterocyclic Moieties

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structure : Benzofuran core with sulfinyl and bromo substituents.

- Synthesis : Produced via oxidation of thioether precursors using 3-chloroperoxybenzoic acid .

- Crystal Stability : Features aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯π bonds .

Imidazole-Based Esters

Functional Group Modifications

Ethyl 2-[1-(Methylamino)cyclohexyl]acetate Hydrochloride

- Structure: Cyclohexyl group modified with a methylamino substituent.

Ethyl 6-(4-Methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate

Comparative Data Table

Biological Activity

Ethyl 2-(3-methoxycyclohexyl)acetate is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derived from acetic acid and 3-methoxycyclohexanol. Its molecular formula is , and its structure can be represented as follows:

Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It may modulate enzyme activity and receptor interactions, leading to diverse biological effects. Understanding these mechanisms is crucial for exploring its therapeutic potential.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, an investigation into the antimicrobial effects of similar compounds showed promising results against several pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed for various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 3.9 μg/mL |

| Pseudomonas aeruginosa | 3.9 μg/mL |

| Escherichia coli | 7.8 μg/mL |

| Staphylococcus aureus | 15.6 μg/mL |

These results indicate that this compound could be effective in treating infections caused by these pathogens .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have suggested that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. A study focusing on similar esters reported a significant reduction in inflammatory markers when tested on cell lines exposed to inflammatory stimuli.

3. Wound Healing Properties

Research has indicated that this compound may enhance wound healing processes. In animal models, compounds with similar structures have been shown to promote fibroblast proliferation and collagen synthesis, key factors in wound repair .

Case Studies

- Antimicrobial Efficacy : A study conducted on the ethyl acetate extracts from Paecilomyces sp. demonstrated that compounds similar to this compound displayed substantial antimicrobial activity against multiple human pathogens, suggesting a broad-spectrum efficacy .

- Inflammation Model : In a controlled inflammation model, the administration of ethyl acetate derivatives resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.